Dihydro Mupirocin
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Overview
Description
Dihydro Mupirocin is a derivative of Mupirocin, an antibiotic produced by the bacterium Pseudomonas fluorescens. Mupirocin is primarily used as a topical treatment for bacterial skin infections, particularly those caused by Staphylococcus aureus and Streptococcus pyogenes . This compound retains the antibacterial properties of its parent compound but has been modified to enhance its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dihydro Mupirocin involves the hydrogenation of Mupirocin. The process typically includes the following steps:
Hydrogenation: Mupirocin is dissolved in an appropriate solvent, such as ethanol or methanol. A hydrogenation catalyst, such as palladium on carbon, is added to the solution.
Reaction Conditions: The reaction mixture is subjected to hydrogen gas under controlled pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Fermentation: Pseudomonas fluorescens is cultured in a bioreactor to produce Mupirocin.
Extraction and Purification: Mupirocin is extracted from the fermentation broth and purified.
Hydrogenation: The purified Mupirocin undergoes hydrogenation to yield this compound.
Final Purification: The product is further purified to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Dihydro Mupirocin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts like palladium on carbon are used for hydrogenation.
Substitution: Reagents such as halogens or alkylating agents are used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Dihydro Mupirocin has several scientific research applications:
Chemistry: It is used as a model compound to study hydrogenation reactions and the effects of structural modifications on antibacterial activity.
Biology: Researchers use this compound to investigate bacterial resistance mechanisms and the development of new antibiotics.
Medicine: The compound is studied for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: this compound is used in the development of topical formulations for skin infections
Mechanism of Action
Dihydro Mupirocin exerts its antibacterial effects by inhibiting bacterial isoleucyl-tRNA synthetase. This enzyme is crucial for protein synthesis in bacteria. By binding to the enzyme, this compound prevents the incorporation of isoleucine into bacterial proteins, leading to the inhibition of protein synthesis and ultimately bacterial death .
Comparison with Similar Compounds
Mupirocin: The parent compound, used for similar applications but less stable.
Retapamulin: Another topical antibiotic with a different mechanism of action.
Fusidic Acid: A topical antibiotic used for skin infections but with a different chemical structure
Uniqueness: Dihydro Mupirocin is unique due to its enhanced stability and efficacy compared to Mupirocin. Its ability to inhibit bacterial isoleucyl-tRNA synthetase without cross-resistance with other antibiotics makes it a valuable compound in the fight against antibiotic-resistant bacteria .
Properties
IUPAC Name |
9-[4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbutanoyl]oxynonanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46O9/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27/h16-21,24-27,31-32H,4-15H2,1-3H3,(H,28,29)/t16?,17-,18-,19-,20-,21-,24+,25-,26-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLCNILVBRPJAH-OAOSLEDJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1C(C(C(CO1)CC2C(O2)C(C)C(C)O)O)O)CC(=O)OCCCCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)CC(C)CC(=O)OCCCCCCCCC(=O)O)[C@H](C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332195 |
Source
|
Record name | Dihydro Mupirocin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246812-11-2 |
Source
|
Record name | Dihydro Mupirocin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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